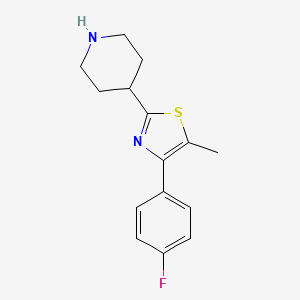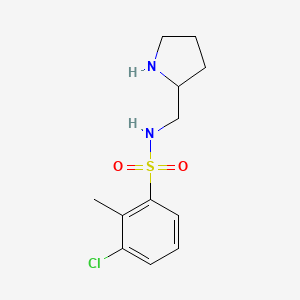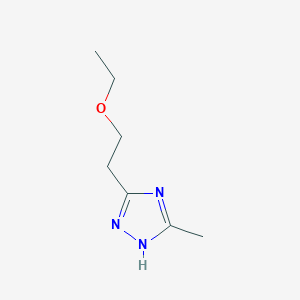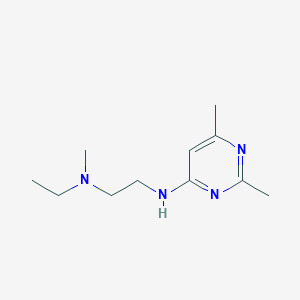![molecular formula C16H17FN2 B7555825 N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline](/img/structure/B7555825.png)
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline, also known as 18F-FDOPA, is a radiopharmaceutical agent used in positron emission tomography (PET) imaging. It is a synthetic amino acid analogue that is used to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease.
作用機序
The mechanism of action of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the uptake of the radiopharmaceutical agent by cells that express the amino acid transporter system L. This system is overexpressed in neuroendocrine tumors, brain tumors, and in the dopaminergic neurons affected by Parkinson's disease. Once inside the cells, N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline is converted to 18F-dopamine by the aromatic amino acid decarboxylase (AADC) enzyme. The resulting 18F-dopamine is then stored in vesicles or metabolized by monoamine oxidase (MAO). The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline are related to its mechanism of action. The radiopharmaceutical agent is taken up by cells that express the amino acid transporter system L, and is then converted to 18F-dopamine by the AADC enzyme. The accumulation of 18F-dopamine in the cells allows for the detection and localization of the disease. The radiopharmaceutical agent has a short half-life of approximately 110 minutes, which limits its use to PET imaging.
実験室実験の利点と制限
The advantages of using N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in lab experiments include its high sensitivity and specificity for the detection and localization of neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. The radiopharmaceutical agent can also differentiate between benign and malignant tumors, as well as determine the extent of tumor spread. The limitations of using N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in lab experiments include its short half-life, which limits its use to PET imaging, and its high cost.
将来の方向性
For N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline include the development of new radiopharmaceutical agents with longer half-lives and lower costs. These agents could be used in combination with N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline to improve the diagnosis, staging, and monitoring of neuroendocrine tumors, brain tumors, and Parkinson's disease. The use of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline in combination with other imaging modalities, such as magnetic resonance imaging (MRI), could also improve the accuracy and specificity of disease detection and localization. Additionally, the development of new imaging techniques that can detect and quantify N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline uptake in vivo could improve the understanding of disease pathophysiology and treatment response.
合成法
The synthesis of N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline involves the reaction of 3-fluoroaniline with 2-(2,3-dihydroindol-1-yl)ethyl bromide in the presence of a base. The resulting compound is then labeled with 18F using a nucleophilic substitution reaction. The final product is purified using high-performance liquid chromatography (HPLC) to obtain the desired radiopharmaceutical agent.
科学的研究の応用
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline is used in PET imaging to detect and localize neuroendocrine tumors, brain tumors, and Parkinson's disease. It is a useful tool for the diagnosis, staging, and monitoring of these diseases. PET imaging with N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline can also be used to differentiate between benign and malignant tumors, as well as to determine the extent of tumor spread.
特性
IUPAC Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FN2/c17-14-5-3-6-15(12-14)18-9-11-19-10-8-13-4-1-2-7-16(13)19/h1-7,12,18H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWFPHEGFEOJLKQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)CCNC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(2,3-dihydroindol-1-yl)ethyl]-3-fluoroaniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(1-methoxypropan-2-ylamino)phenyl]acetamide](/img/structure/B7555764.png)
![2-[2-[(2-Methylpyrazole-3-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555765.png)
![Cycloheptyl-[3-(hydroxymethyl)piperidin-1-yl]methanone](/img/structure/B7555772.png)

![2-[2-(Oxolane-3-carbonylamino)phenyl]acetic acid](/img/structure/B7555775.png)
![2-[(5-Chloro-2-propan-2-ylpyrimidine-4-carbonyl)-methylamino]propanoic acid](/img/structure/B7555781.png)
![2-[Methyl(thiophene-3-carbonyl)amino]propanoic acid](/img/structure/B7555786.png)
![2-[Methyl(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)amino]propanoic acid](/img/structure/B7555790.png)
![2-[(4,5-Dimethoxy-2-methylphenyl)methyl-methylamino]propanoic acid](/img/structure/B7555796.png)
![2-[[3-(Pyridin-4-ylmethyl)-1,2,4-oxadiazol-5-yl]methoxy]acetic acid](/img/structure/B7555809.png)

![5-(2-Anilinoethyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B7555815.png)